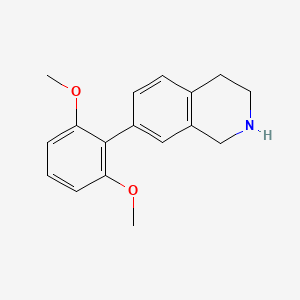
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate, also known as FKI-1, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications due to its unique structure and mechanism of action. In
Mechanism of Action
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate works by inhibiting the activity of protein kinases, specifically cyclin-dependent kinases (CDKs). CDKs are involved in cell cycle regulation and have been shown to be overactive in cancer cells. By inhibiting CDK activity, this compound can halt the growth of cancer cells. This compound has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the development of these diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is its relatively simple synthesis method, which allows for easy scaling up for larger quantities. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the potential use of this compound in combination with other anti-cancer or neuroprotective agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Synthesis Methods
The synthesis of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate involves the reaction of 2,6-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of trifluoroacetic anhydride. This reaction results in the formation of this compound as a white solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be easily scaled up for larger quantities.
Scientific Research Applications
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
properties
IUPAC Name |
7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-15-4-3-5-16(20-2)17(15)13-7-6-12-8-9-18-11-14(12)10-13/h3-7,10,18H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWDJUPJPABMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(CCNC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)
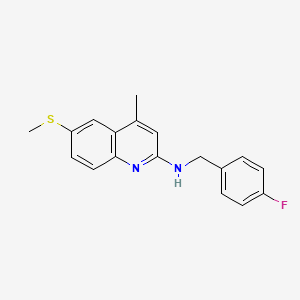
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)
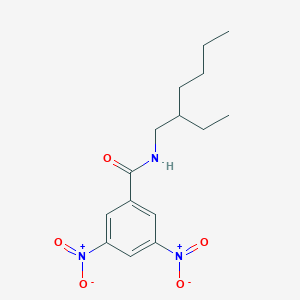
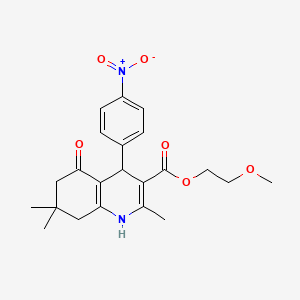
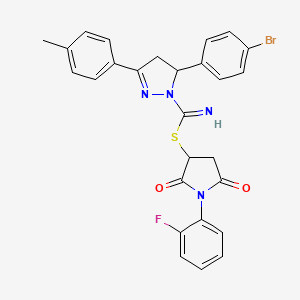
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)